molecular formula C45H52N10O9S B14221311 L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan CAS No. 827302-03-4

L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan

Cat. No.: B14221311
CAS No.: 827302-03-4
M. Wt: 909.0 g/mol
InChI Key: MBUPIVIODUTSAF-YKKUXQLDSA-N
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Description

L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan is a complex peptide compound composed of six amino acids: serine, tyrosine, tryptophan, methionine, histidine, and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (tyrosine) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (tryptophan, methionine, histidine, and tryptophan).

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide in large quantities. The peptide is subsequently purified from the bacterial culture.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and activate a signaling pathway, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-tryptophyl-L-lysine: Another peptide with similar amino acid composition but different sequence and properties.

    Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A complex peptide with a different sequence and molecular weight.

Uniqueness

L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties

Properties

CAS No.

827302-03-4

Molecular Formula

C45H52N10O9S

Molecular Weight

909.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C45H52N10O9S/c1-65-15-14-35(41(59)54-38(19-28-22-47-24-50-28)44(62)55-39(45(63)64)18-27-21-49-34-9-5-3-7-31(27)34)51-43(61)37(17-26-20-48-33-8-4-2-6-30(26)33)53-42(60)36(52-40(58)32(46)23-56)16-25-10-12-29(57)13-11-25/h2-13,20-22,24,32,35-39,48-49,56-57H,14-19,23,46H2,1H3,(H,47,50)(H,51,61)(H,52,58)(H,53,60)(H,54,59)(H,55,62)(H,63,64)/t32-,35-,36-,37-,38-,39-/m0/s1

InChI Key

MBUPIVIODUTSAF-YKKUXQLDSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Origin of Product

United States

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